molecular formula C14H24N2O4 B1486304 5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate CAS No. 2114535-61-2

5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate

Cat. No. B1486304
M. Wt: 284.35 g/mol
InChI Key: GXIZSJFUUBKNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate, commonly referred to as 5-TBMAA, is a synthetic compound with a range of potential applications in scientific research.

Mechanism Of Action

5-TBMAA acts as a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of a variety of drugs and other compounds in the body. 5-TBMAA is metabolized by CYP2A6, which is found in the liver. CYP2A6 catalyzes the oxidation of 5-TBMAA to form the metabolite, 5-hydroxy-TBMAA. This metabolite is then further metabolized to form other metabolites, which are then eliminated from the body.

Biochemical And Physiological Effects

5-TBMAA has been shown to have a range of biochemical and physiological effects. In studies, 5-TBMAA has been shown to inhibit the activity of CYP2A6, which can lead to an increase in the levels of drugs in the body. In addition, 5-TBMAA has been shown to increase the levels of certain hormones, such as cortisol, in the body. 5-TBMAA has also been shown to have anti-inflammatory effects, as well as anti-cancer and anti-diabetic effects.

Advantages And Limitations For Lab Experiments

5-TBMAA has several advantages for use in laboratory experiments. It is a stable compound, which makes it suitable for use in a variety of laboratory experiments. In addition, 5-TBMAA is relatively inexpensive, which makes it a cost-effective option for use in research.
However, 5-TBMAA also has some limitations. It has a short half-life, which can limit its use in some experiments. In addition, 5-TBMAA can be toxic to some organisms, which can limit its use in experiments involving living organisms.

Future Directions

There are several potential future directions for research involving 5-TBMAA. Future research could focus on the use of 5-TBMAA as a tool for studying the pharmacokinetics and metabolism of drugs in the body. In addition, future research could focus on the use of 5-TBMAA as a tool for studying the effects of drugs on cytochrome P450 enzymes. Furthermore, future research could focus on the use of 5-TBMAA as a tool for studying the effects of drugs on the immune system and other physiological systems. Finally, future research could focus on the use of 5-TBMAA as a tool for studying the effects of drugs on cancer and other diseases.

Scientific Research Applications

5-TBMAA has a variety of potential applications in scientific research. It has been used as a substrate for the study of enzymes, such as the enzyme cytochrome P450 2A6 (CYP2A6). 5-TBMAA has also been used to study the pharmacokinetics of drugs in the liver and to investigate the inhibitory effects of drugs on cytochrome P450 enzymes. In addition, 5-TBMAA has been used to study the metabolism of drugs in the body and to investigate the absorption, distribution, and elimination of drugs.

properties

IUPAC Name

5-O-tert-butyl 2-O-methyl 2-(aminomethyl)-5-azaspiro[2.4]heptane-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-12(2,3)20-11(18)16-6-5-13(9-16)7-14(13,8-15)10(17)19-4/h5-9,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIZSJFUUBKNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC2(CN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate
Reactant of Route 2
5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate
Reactant of Route 3
5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate
Reactant of Route 4
5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate
Reactant of Route 5
5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate

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